5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole
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Overview
Description
5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a bromomethyl group at the 5-position, an ethyl group at the 1-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethyl-3-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole carboxylic acids or aldehydes.
Reduction: Formation of 1-ethyl-3-methyl-1H-pyrazole.
Scientific Research Applications
5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the bromomethyl group, resulting in different reactivity and applications.
5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different chemical properties.
5-(hydroxymethyl)-1-ethyl-3-methyl-1H-pyrazole: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness
5-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a candidate for various research applications.
Biological Activity
5-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole class, characterized by its unique substitution pattern on the pyrazole ring. This compound has garnered attention for its potential biological activities, including enzyme inhibition and various pharmacological effects. The presence of the bromomethyl group significantly influences its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C7H10BrN2, with a molecular weight of approximately 201.07 g/mol. The structure features:
- Bromomethyl group at position 5
- Ethyl group at position 1
- Methyl group at position 3
This specific arrangement contributes to its distinct chemical properties and biological activities.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It is believed to bind to the active sites of specific enzymes, thereby modulating biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism is crucial for its potential applications in drug development .
Pharmacological Effects
The pyrazole scaffold has been associated with a wide range of pharmacological activities, including:
- Anti-inflammatory effects : Compounds containing the pyrazole ring have shown significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like indomethacin .
- Antimicrobial activity : Studies have demonstrated that derivatives of pyrazole exhibit antimicrobial effects against various bacterial strains, including E. coli and Staphylococcus aureus.
- Anticancer potential : Some pyrazole derivatives have been evaluated for their anticancer activity, showing promising results in inhibiting cancer cell lines .
Case Studies and Research Findings
Several studies highlight the biological activity of pyrazole derivatives similar to this compound:
- Enzyme Inhibition Studies : A series of compounds were synthesized and tested for their ability to inhibit monoamine oxidase (MAO) enzymes. Some derivatives displayed high activity against both MAO-A and MAO-B isoforms, indicating potential for treating neurodegenerative diseases .
- Antimicrobial Activity : A study reported the synthesis of 1-acetyl-3,5-diphenyl-pyrazole derivatives that were tested against Mycobacterium tuberculosis (MTB) and various bacterial strains. Notably, one compound showed over 98% inhibition against MTB compared to standard drugs .
- Anti-inflammatory Activity : Research involving carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibited anti-inflammatory effects comparable to established treatments, highlighting their therapeutic potential .
Summary of Biological Activities
Properties
IUPAC Name |
5-(bromomethyl)-1-ethyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIPEECYFOORIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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